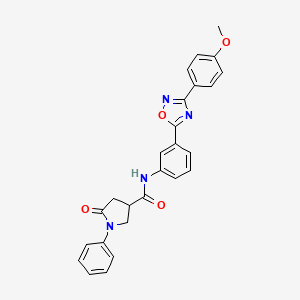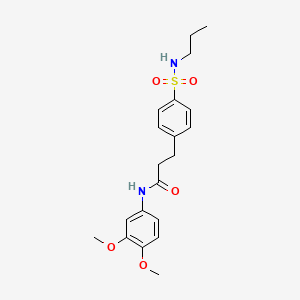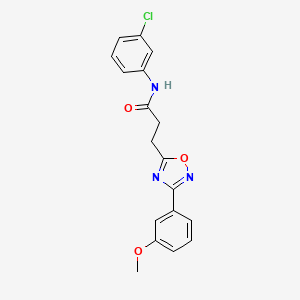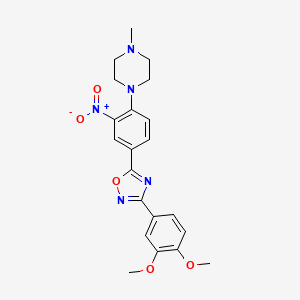
N-methyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline, commonly known as PPO, is a chemical compound that has been used extensively in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 309.34 g/mol. PPO is a versatile compound that has been used in a range of applications, including as a fluorescent probe, a photosensitizer, and a polymerization initiator.
Wissenschaftliche Forschungsanwendungen
PPO has been used extensively in scientific research due to its unique properties. One of the most common applications of PPO is as a fluorescent probe. PPO exhibits strong fluorescence in the blue-green region of the spectrum, making it useful for imaging applications. PPO has also been used as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light-activated drugs. In addition, PPO has been used as a polymerization initiator in the synthesis of polymers.
Wirkmechanismus
The mechanism of action of PPO is not fully understood, but it is believed to involve the formation of a charge transfer complex between PPO and the target molecule. This charge transfer complex can lead to the production of reactive oxygen species (ROS), which can cause damage to cells and tissues. PPO has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects
PPO has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that PPO can induce apoptosis in cancer cells, as well as inhibit the growth of bacteria and fungi. PPO has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage. In vivo studies have shown that PPO can reduce inflammation and oxidative stress in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of PPO is its strong fluorescence, which makes it useful for imaging applications. PPO is also relatively easy to synthesize, making it accessible to researchers. However, PPO has some limitations for lab experiments. For example, PPO is sensitive to light and can photobleach over time, which can limit its usefulness for long-term imaging studies. In addition, PPO can be toxic to cells at high concentrations, which can limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on PPO. One area of interest is the development of PPO-based imaging probes for use in vivo. Another potential direction is the use of PPO as a photosensitizer in combination with other therapies for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of PPO and its potential applications in other areas of research, such as materials science and catalysis.
Synthesemethoden
The synthesis of PPO involves several steps. The first step is the preparation of 3-propyl-1,2,4-oxadiazole-5-carboxylic acid, which is then converted to 3-propyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide. The hydrazide is then reacted with N-methyl-4-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield PPO. The overall yield of PPO synthesis is typically around 50%.
Eigenschaften
IUPAC Name |
N-methyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-3-4-11-14-12(19-15-11)8-5-6-9(13-2)10(7-8)16(17)18/h5-7,13H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYQBQDDJKCZMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=CC(=C(C=C2)NC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2,5-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7688720.png)


![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7688739.png)




![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7688789.png)



